

6-Chloro-7-nitroquinoxalin-2-one chemical properties

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Compound of Interest

Compound Name: 6-Chloro-7-nitroquinoxalin-2-one

CAS No.: 934690-33-2

Cat. No.: B15230540

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6-Chloro-7-nitroquinoxalin-2-one: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

Within the landscape of biologically active heterocyclic templates, the quinoxalin-2-one core has emerged as a privileged pharmacophore[1]. Specifically, **6-chloro-7-nitroquinoxalin-2-one** (CAS 934690-33-2) serves as a highly functionalized, versatile building block in modern drug discovery. The strategic placement of a chlorine atom at the C6 position, adjacent to a strongly electron-withdrawing nitro group at C7, creates a uniquely reactive system primed for nucleophilic aromatic substitution (SNAr). This technical guide explores the structural dynamics, validated synthetic methodologies, and downstream pharmacological applications of this critical intermediate, providing researchers with the causal logic necessary to optimize its use in lead generation.

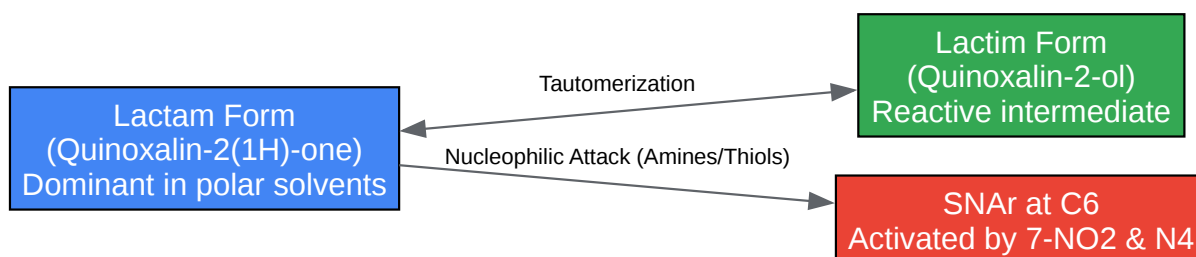
Structural Dynamics and Physicochemical Profile

The reactivity of **6-chloro-7-nitroquinoxalin-2-one** is dictated by two primary structural features: the lactam-lactim tautomerism of the quinoxalinone core and the synergistic electronic

effects of its substituents.

Lactam-Lactim Tautomerism: While the compound can theoretically exist in a lactim form (quinoxalin-2-ol), spectroscopic evidence confirms that the lactam form (quinoxalin-2(1H)-one) overwhelmingly predominates in both the solid state and polar solvents[1]. This tautomeric preference is crucial because it localizes the proton on the N1 nitrogen, leaving the C2 carbonyl intact and directing electrophilic or nucleophilic attacks to specific vectors on the bicyclic ring.

Electronic Activation for S_NAr: The C6 chlorine atom is highly activated. The C7 nitro group exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. Furthermore, the imine nitrogen (N4) in the quinoxaline ring acts as an additional electron sink. Because the C6 position is ortho to the nitro group and para to the N4 nitrogen, the local electron density is severely depleted, making the C6-Cl bond highly susceptible to displacement by primary and secondary amines under mild conditions[2].



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Fig 1: Lactam-lactim tautomerism and C6-directed nucleophilic aromatic substitution (S_NAr).

Quantitative Physicochemical Data

Property	Value / Description
Chemical Name	6-Chloro-7-nitroquinoxalin-2(1H)-one
CAS Number	934690-33-2
Molecular Formula	C8H4ClN3O3
Molecular Weight	225.59 g/mol
Hydrogen Bond Donors	1 (N1-H)
Hydrogen Bond Acceptors	4 (C=O, N4, -NO2 oxygens)
Primary Reactivity	Nucleophilic Aromatic Substitution (S _N Ar), N-Alkylation

Validated Experimental Protocol: Synthesis and Isolation

The classical synthesis of quinoxalin-2-ones involves the condensation of an *o*-phenylenediamine with an α -oxoaldehyde (such as glyoxylic acid)[3]. However, the use of an unsymmetrical diamine like 4-chloro-5-nitro-1,2-phenylenediamine inherently leads to regioselectivity challenges, yielding a mixture of isomers[3].

The causality behind the isomer ratio lies in the differential nucleophilicity of the two amino groups. The nitro group strongly withdraws electrons, making the amino group meta to it relatively more nucleophilic than the amino group para to it[3]. To optimize the yield of the desired 6-chloro-7-nitro isomer and prevent the degradation of the highly reactive glyoxylic acid, pH control is paramount[1].

Protocol: pH-Controlled Condensation Synthesis

This protocol is designed as a self-validating system; the formation of a distinct precipitate upon cooling validates successful cyclization, while TLC monitoring ensures the complete consumption of the diamine.

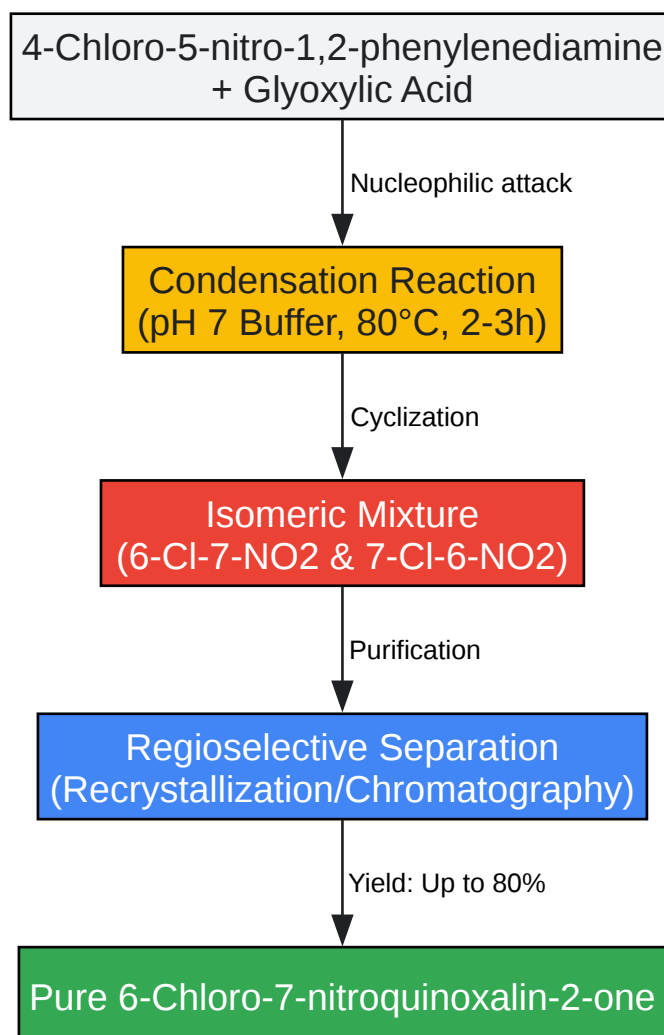
Step 1: Reagent Preparation and Buffering Dissolve 4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq, 10 mmol) in 50 mL of an AcOH-NaOH-NaHCO₃ buffer solution (pH \approx 7). Causality:

Maintaining a neutral pH prevents the acid-catalyzed degradation of glyoxylic acid while keeping the diamine sufficiently unprotonated to act as a nucleophile[1].

Step 2: Electrophile Addition Slowly add glyoxylic acid monohydrate (1.1 eq, 11 mmol) dropwise to the stirring solution at room temperature. **Causality:** Dropwise addition minimizes the local concentration of the electrophile, suppressing the formation of unwanted bis-adducts and controlling the exothermic initial Schiff base formation.

Step 3: Thermal Cyclization Elevate the reaction temperature to 80°C and stir for 2–3 hours. Monitor via TLC (CH₂Cl₂/EtOAc 3:1). **Causality:** The initial nucleophilic attack forms an intermediate; thermal energy is required to drive the secondary intramolecular cyclization (lactamization) to completion[3].

Step 4: Isolation and Regioselective Purification Cool the mixture to 0°C to induce precipitation. Filter the crude solid, which contains a mixture of 6-chloro-7-nitro and 7-chloro-6-nitro isomers. Purify the crude product via silica gel column chromatography or selective recrystallization from ethanol to isolate pure **6-chloro-7-nitroquinoxalin-2-one**[4].



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Fig 2: Step-by-step workflow for the condensation and isolation of the target quinoxalinone.

Reaction Optimization Summary

Solvent System	Temperature	Isomeric Ratio (6-Cl : 7-Cl)	Overall Yield
Neutral (EtOH)	Reflux	~ 1:1	Moderate (40-50%)
Acidic (AcOH)	Reflux	~ 1.2:1	High (60-70%)
Buffer (pH 7)	80°C	> 1.5:1	Optimal (Up to 80%) [1]

Applications in Drug Development

The **6-chloro-7-nitroquinoxalin-2-one** scaffold is not an end-product but a strategic intermediate utilized to synthesize complex therapeutics.

Malarial Protease PfSUB1 Inhibitors: The alarming spread of drug-resistant malaria has necessitated novel mechanisms of action. Quinoxaline derivatives synthesized from halo-nitro precursors have been identified as potent inhibitors of the malarial protease PfSUB1, which is essential for the maturation and egress of *Plasmodium falciparum* merozoites[2]. By displacing the C6 chlorine via SNAr with various anilines or aliphatic amines, researchers can rapidly generate structure-activity relationship (SAR) libraries to optimize binding affinity within the PfSUB1 active site[2].

Neurological Receptor Antagonists: The structural geometry of the quinoxalin-2-one core closely mimics endogenous ligands of the central nervous system. Derivatives of this compound are heavily utilized in the development of AMPA and NMDA receptor antagonists (similar to the classic tool compound CNQX). The N1 position can be alkylated to modulate lipid solubility and blood-brain barrier penetration, while the C6/C7 positions dictate receptor sub-type selectivity.



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Fig 3: Downstream pharmacological application pathway in drug discovery.

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